Interleukin-1beta (163-171)

T-cell activation Thymocyte proliferation Interleukin-2 induction

Interleukin-1beta (163-171), also known as β-Interleukin I (163-171) or Sclavo peptide, is a synthetic nonapeptide with the sequence VQGEESNDK corresponding to amino acid residues 163–171 of human IL-1β. This fragment was identified through systematic mapping of surface-exposed domains of the IL-1β molecule and retains the immunostimulatory and adjuvant activities of the full-length 17.5 kDa cytokine while being devoid of its pro-inflammatory, pyrogenic, and toxic properties.

Molecular Formula C39H64N12O19
Molecular Weight 1005 g/mol
CAS No. 106021-96-9
Cat. No. B1672002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInterleukin-1beta (163-171)
CAS106021-96-9
SynonymsIL-1beta (163-171)
interleukin 1-beta (163-171)
interleukin-1beta (163-171)
Molecular FormulaC39H64N12O19
Molecular Weight1005 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t18-,19-,20-,21-,22-,23-,24-,31-/m0/s1
InChIKeyNIXBZDOQHRZFDR-OEWCNXHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Interleukin-1beta (163-171) CAS 106021-96-9: Immunostimulatory Nonapeptide Fragment for Vaccine Adjuvant and T-Cell Activation Research


Interleukin-1beta (163-171), also known as β-Interleukin I (163-171) or Sclavo peptide, is a synthetic nonapeptide with the sequence VQGEESNDK corresponding to amino acid residues 163–171 of human IL-1β [1]. This fragment was identified through systematic mapping of surface-exposed domains of the IL-1β molecule and retains the immunostimulatory and adjuvant activities of the full-length 17.5 kDa cytokine while being devoid of its pro-inflammatory, pyrogenic, and toxic properties [2]. The peptide is not an IL-1 receptor (IL-1R)-binding domain; its cellular uptake occurs via a receptor-independent, temperature-dependent mechanism, and its T-cell-activating functions are mediated through IL-1R-independent intracellular pathways [3]. With a molecular formula of C₃₉H₆₄N₁₂O₁₉ and molecular weight of 1004.99 Da, it is supplied as a lyophilized powder (typical purity ≥95%) and is used exclusively for research purposes in immunology, vaccine development, and cytokine biology [4].

Why Full-Length IL-1β, IL-1α, and Other IL-1 Fragments Cannot Substitute for Interleukin-1beta (163-171) in Immunostimulatory Applications Without Inflammatory Liability


Full-length recombinant human IL-1β (rhuIL-1β) is a multipotent cytokine that simultaneously triggers immunostimulation and severe pro-inflammatory cascades—including fever, hypoglycemia, hypoferremia, acute-phase protein induction, and lethal shock in sensitized animals—making it unsuitable for applications requiring selective T-cell activation without systemic toxicity [1]. The 163–171 fragment is the only IL-1β-derived entity demonstrated to cleanly dissociate immunostimulatory activity from inflammatory/pyrogenic activity across multiple in vivo models [2]. Neither full-length IL-1α nor IL-1β can replicate this selectivity profile, and even closely related fragments (e.g., 165–171) or chemically modified analogs (e.g., D-Val¹-substituted, N-palmitoylated) alter either the potency, the selectivity, or the receptor-interaction profile relative to the parent 163–171 nonapeptide [3]. Procurement of the correct sequence and salt form is therefore critical for experimental reproducibility.

Quantitative Head-to-Head Evidence: Interleukin-1beta (163-171) vs. Full-Length IL-1β, IL-1α, and Synthetic Analogs Across Key Differentiation Dimensions


T-Cell Activation Potency of IL-1β(163-171) Compared with Full-Length Recombinant Human IL-1β in Murine Thymocyte Proliferation and IL-2 Induction Assays

The synthetic fragment IL-1β(163-171) (VQGEESNDK) stimulates mouse thymocyte proliferation in a concentration-dependent manner over the range 12.5–400 μg/mL (72 h incubation), demonstrating high T-cell activation capacity comparable in qualitative profile to full-length human IL-1β . In parallel, the fragment potently induces interleukin-2 (IL-2) production in murine spleen cells, a functional readout not observed with all IL-1β fragments [1]. While the fragment's immunostimulatory potency on a molar basis is lower than that of rhuIL-1β (maximal adjuvant activity at 100 mg/kg for the peptide vs. 20 ng/kg for the whole protein by i.p./s.c. routes), the fragment achieves equivalent maximal immunostimulatory efficacy without triggering inflammatory sequelae [2]. Critically, the D-Val¹-substituted analog (analog 3) fails to stimulate thymocyte proliferation altogether despite retaining other IL-1-like activities, underscoring the sequence specificity required for T-cell activation [3].

T-cell activation Thymocyte proliferation Interleukin-2 induction

Complete Absence of Pyrogenic and Acute-Phase Inflammatory Effects of IL-1β(163-171) Versus Full-Length IL-1β in Murine In Vivo Models

In a direct head-to-head in vivo comparison, IL-1β(163-171) (VQGEESNDK) was tested alongside full-length human IL-1β for a panel of inflammation-associated parameters. Unlike rhuIL-1β, the 163-171 fragment did not induce any of the following: hypoferremia, hypoglycemia, hyperinsulinemia, increase in circulating corticosterone, serum amyloid A (SAA), or fibrinogen, nor did it cause a decrease in hepatic drug-metabolizing enzymes [1]. Critically, while full-length IL-1β caused shock and death in adrenalectomized mice, the 163-171 peptide showed no lethal toxicity in this sensitized model [1]. Additionally, the peptide was devoid of prostaglandin E₂-inducing capacity in vitro and pyrogenic activity in vivo, two hallmark inflammatory features of the entire IL-1β molecule [2]. A confirmatory study using a monoclonal antibody (Vhp20) raised against the 163-171 peptide demonstrated that antibody blockade of the 163-171 domain in full-length IL-1β selectively inhibited adjuvanticity but not pyrogenicity, proving that the inflammatory and immunostimulatory domains are structurally and functionally separable within the IL-1β protein [3].

Pyrogenicity Acute-phase response Inflammatory selectivity

IL-1 Receptor-Independent Cellular Internalization of IL-1β(163-171) Versus Receptor-Dependent Signaling of Full-Length IL-1β

Mechanistic studies using radiolabeled IL-1β(163-171) demonstrated that the fragment associates abundantly with both IL-1R⁻ and IL-1R⁺ cells, in stark contrast to full-length IL-1β which requires IL-1 receptor binding for cellular interaction [1]. Binding of the fragment was strictly temperature-dependent but non-saturable, and could be inhibited by excess unlabeled 163-171 peptide but not by excess full-length IL-1β, confirming that the fragment does not occupy the IL-1R binding site [1]. The fragment is internalized via a cytochalasin-insensitive mechanism and localizes predominantly in the cytoplasm, indicating a receptor-independent, temperature-dependent uptake pathway distinct from the clathrin-mediated endocytosis of IL-1R-bound IL-1β [1]. This mechanistic divergence explains why the fragment can activate T-cell functions without triggering the IL-1R-mediated NF-κB and MAPK inflammatory signaling cascades characteristic of the full-length cytokine [2].

Receptor-independent uptake IL-1R independence Cellular internalization mechanism

Comparative Radioprotection Efficacy: IL-1β(163-171) Versus Full-Length Recombinant IL-1β and N-Palmitoyl Analog in Lethally Irradiated Balb/c Mice

In a controlled comparative study, Balb/c mice subjected to lethal total-body irradiation were treated with full-length rhuIL-1β, the native IL-1β(163-171) fragment, or a lipophilic N-palmitoylated analog (analog 2). Under conditions where all untreated control animals died within 10 days post-irradiation, both rhuIL-1β and the 163-171 fragment yielded 20% survival beyond 21 days [1]. The N-palmitoyl analog (analog 2) improved survival to 40%, indicating that lipophilic modification can enhance the radioprotective efficacy of the core 163-171 sequence [1]. Importantly, neither the 163-171 fragment nor analog 2 induced pyrogenicity, C-reactive protein elevation, or hypoglycemia following administration, whereas these acute-phase changes are characteristic of rhuIL-1β treatment [1]. A separate study confirmed that the 163-171 nonapeptide is able to protect from lethal radiation injury and restore viability, appearing less effective than rhuIL-1β in radioprotective potency but without the IL-1-like toxic side effects of the whole molecule [2].

Radioprotection Lethal irradiation Survival endpoint

Functional Selectivity on Human Neutrophils: IL-1β(163-171) Versus IL-1α and IL-1β for CR1 Upregulation and Phagocytosis Enhancement

A direct comparative study assessed the ability of recombinant IL-1α, recombinant IL-1β, and the noninflammatory IL-1β fragment 163-171 to upregulate C3b receptors (CR1/CD35) on human neutrophils and to enhance receptor-mediated phagocytosis of C3b·IgG-coated microspheres. Both recombinant IL-1α and IL-1β caused upregulation of CR1 and enhanced phagocytosis, with both isoforms exhibiting comparable potency for CR1 upregulation (though each had less than 25% of the potency of the positive control fMLP) [1]. Recombinant IL-1β was slightly more potent than IL-1α for phagocytosis enhancement [1]. In striking contrast, the synthetic 163-171 nonapeptide was completely inert—it produced no detectable upregulation of CR1 and no enhancement of phagocytic capacity in human neutrophils [1]. This demonstrates that the 163-171 domain, while essential for T-cell immunostimulatory activity, is not involved in the neutrophil-activating functions of the intact IL-1β molecule, representing a functional segregation of IL-1β's immunomodulatory repertoire at the level of a defined peptide domain [1].

Neutrophil CR1 upregulation Phagocytosis Innate immunity selectivity

Adjuvant Potency by Administration Route: IL-1β(163-171) Versus Full-Length IL-1β in Murine SRBC Immunization Models

The adjuvant activity of IL-1β(163-171) was systematically compared with full-length rhuIL-1β across four administration routes in mice immunized with sheep red blood cells (SRBC), with the primary readout being the number of specific antibody-secreting cells (PFC) in the spleen. For the 163-171 peptide, maximal adjuvant activity was achieved at 100 mg/kg by intraperitoneal (i.p.) or subcutaneous (s.c.) routes, at 33 mg/kg by oral (p.os) route, and at 10 μg/kg by intravenous (i.v.) route [1]. In contrast, full-length rhuIL-1β achieved maximal activity at 20 ng/kg i.p./s.c. and 100 pg/kg i.v., representing a molar potency difference of approximately 5,000-fold (i.p./s.c.) to 100,000-fold (i.v.) [1]. The relative efficacy by route differed between the two molecules: for rhuIL-1β, i.v. ≫ s.c. = i.p. ≫ p.os; for the 163-171 peptide, i.v. ≫ p.os > s.c. = i.p. [1]. A separate study confirmed that the hydrochloride salt form of the peptide produced an effect quantitatively comparable in molar terms to that of the entire protein when used as an adjuvant for poorly immunogenic vaccines [2]. The shorter fragment 165-171 appeared as active as the 163-171 peptide in adjuvant assays, indicating that the minimal active core may be even smaller [2].

Vaccine adjuvant Antibody-secreting cells Dose-response by route

Procurement-Relevant Application Scenarios for Interleukin-1beta (163-171) Based on Verified Differential Evidence


Vaccine Adjuvant Development Requiring Immunostimulation Without Inflammatory Reactogenicity

IL-1β(163-171) is uniquely suited as a co-administered adjuvant or genetically encoded adjuvant in DNA vaccines where potent enhancement of antigen-specific antibody responses and T-cell proliferation is required but inflammatory reactogenicity (fever, acute-phase response, local inflammation) must be avoided. Evidence demonstrates that the fragment enhances both primary and secondary antibody responses to T-dependent antigens (SRBC) and T-independent antigens (SIII polysaccharide from S. pneumoniae) with efficacy comparable to full-length IL-1β but without any detectable pyrogenic or acute-phase effects [1]. DNA vaccine studies have confirmed that genetic fusion of the 163-171-encoding sequence to FMDV and HBV core DNA vaccines significantly increases antigen-specific antibody titers and T-cell proliferation in mice relative to vaccine alone [2]. For procurement, the hydrochloride salt form is recommended based on its demonstrated in vivo adjuvant activity [3].

T-Cell Immunology Research Requiring IL-1R-Independent T-Cell Costimulation

For studies investigating IL-1R-independent mechanisms of T-cell activation, IL-1β(163-171) is the only available IL-1-derived reagent that stimulates thymocyte proliferation and IL-2 production without engaging the IL-1 receptor. The fragment's receptor-independent, temperature-dependent internalization and cytoplasmic localization [1] make it an essential tool for dissecting IL-1R-dependent vs. IL-1R-independent signaling pathways in T-cells. The peptide is active at 12.5–400 μg/mL in standard murine thymocyte costimulation assays (72 h with suboptimal PHA) [2]. Researchers should note that the D-Val¹-substituted analog is inactive in thymocyte proliferation assays and cannot substitute for the native L-Val¹ sequence [3].

Radiation Biology Studies: Radioprotection Without IL-1-Associated Systemic Toxicity

IL-1β(163-171) provides radioprotection efficacy equivalent to full-length rhuIL-1β (20% survival >21 days post lethal irradiation) but without the systemic inflammatory toxicity (hypoglycemia, acute-phase protein induction, shock) that limits the experimental utility of full-length IL-1β in radiation models [1]. For applications where maximal radioprotective potency is the primary endpoint and some molecular modification is acceptable, the N-palmitoylated analog (analog 2) doubles survival to 40% while retaining the non-inflammatory profile [1]. The fragment also restores immune competence in immunodepressed animals (aged, sublethally irradiated, or both), increasing T-helper cell activity and T-cell growth factor production to levels comparable to or exceeding those achieved with full-length rhuIL-1β [2].

Conjugate Vaccine Design Using IL-1β(163-171) as a Built-In Immunomodulatory Carrier

The 163-171 fragment can be chemically conjugated to synthetic peptide antigens to create self-adjuvanted vaccine constructs. In a model system, conjugation of HIV peptides (gp41, Gag, gp120) to IL-1β(163-171) enabled antigen-specific spleen cell proliferation and antibody production (including high-level IgG2a associated with IFN-γ production), responses that were absent when the same HIV peptides were administered alone [1]. This built-in adjuvant approach eliminates the need for separate adjuvant formulations and leverages the fragment's receptor-independent mechanism to deliver intracellular immunostimulatory signals. Similar conjugation strategies have been applied to malarial (RESA of P. falciparum) and other infectious disease antigens [2]. When procuring for conjugate chemistry, the N-terminal amine or C-terminal carboxyl group of the VQGEESNDK sequence provides reactive handles; purity ≥95% is recommended to avoid side reactions during conjugation.

Quote Request

Request a Quote for Interleukin-1beta (163-171)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.